2-(Tert-butylsulfanyl)-5-nitrobenzoic acid

Medicinal Chemistry Physicochemical Profiling Drug Design

This compound's tert-butylsulfanyl group confers a unique pKa (2.58) and logP (~3.2) relative to 5-nitrobenzoic acid, directly impacting target engagement and membrane permeability. Its steric bulk shields the carboxylate, improves metabolic stability, and enables >25-fold MIC enhancement in thioester prodrugs. Sourcing this pre-functionalized building block at ≥95% purity eliminates a low-yielding alkylation step, ensures batch-to-batch consistency, and is backed by >85% patent yields. Ideal for CNS-active AChE inhibitor lead optimization (IC₅₀ = 8.3 μM).

Molecular Formula C11H13NO4S
Molecular Weight 255.29 g/mol
CAS No. 1019539-13-9
Cat. No. B1437839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butylsulfanyl)-5-nitrobenzoic acid
CAS1019539-13-9
Molecular FormulaC11H13NO4S
Molecular Weight255.29 g/mol
Structural Identifiers
SMILESCC(C)(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C11H13NO4S/c1-11(2,3)17-9-5-4-7(12(15)16)6-8(9)10(13)14/h4-6H,1-3H3,(H,13,14)
InChIKeyGZFFGWKJXGOJFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tert-butylsulfanyl)-5-nitrobenzoic Acid (CAS 1019539-13-9): A Differentiated Building Block for Medicinal Chemistry and Chemical Biology


2-(Tert-butylsulfanyl)-5-nitrobenzoic acid (CAS 1019539-13-9, C₁₁H₁₃NO₄S, MW 255.29) is a functionalized aromatic building block featuring a sterically demanding tert-butylthioether group ortho to the carboxylic acid and a strong electron-withdrawing nitro group at the 5-position [1]. This substitution pattern imparts a distinctive physicochemical profile, including a predicted pKa of 2.58±0.22 and logP of approximately 3.2, which contrasts sharply with common nitrobenzoic acid analogs lacking the bulky S-tert-butyl moiety . The compound is primarily utilized as a versatile scaffold for the synthesis of enzyme inhibitors and bioactive molecules, where its unique combination of steric bulk, electronic modulation, and hydrogen-bonding capability is leveraged to achieve selectivity or metabolic stability unattainable with simpler analogs.

Why 2-(Tert-butylsulfanyl)-5-nitrobenzoic Acid Cannot Be Replaced by Simple 5-Nitrobenzoic Acid or Alkylthio Analogs


Generic substitution of 2-(tert-butylsulfanyl)-5-nitrobenzoic acid with unsubstituted 5-nitrobenzoic acid (pKa ~3.44) or smaller S-alkyl (e.g., methylthio) derivatives fails because the tert-butylthio group confers a unique combination of increased lipophilicity, enhanced steric shielding of the adjacent carboxylate, and a distinct electronic environment that alters both reactivity and biological target engagement . Literature on related 2-substituted-5-nitrobenzoic acids demonstrates that the ortho substituent profoundly influences enzyme inhibition potency (IC₅₀ values varying >10-fold across a series of S-alkyl and halo analogs) [1]. Furthermore, the tert-butylthio moiety provides resistance to nucleophilic displacement and oxidative degradation that smaller thioethers lack, a critical consideration for synthetic reliability and long-term storage [2]. Consequently, employing a less specialized analog in a validated synthetic route or biological assay introduces unacceptable risk of altered reaction yields, divergent pharmacokinetic profiles, or loss of target activity.

Quantitative Differentiation of 2-(Tert-butylsulfanyl)-5-nitrobenzoic Acid from Closest Analogs: A Comparative Evidence Guide


Enhanced Lipophilicity vs. Unsubstituted 5-Nitrobenzoic Acid Drives Membrane Permeability and Target Engagement

The predicted logP of 2-(tert-butylsulfanyl)-5-nitrobenzoic acid is approximately 3.2, compared to a measured logP of 1.89 for unsubstituted 5-nitrobenzoic acid . This 1.3-unit increase in lipophilicity is a direct consequence of the bulky S-tert-butyl group and is expected to enhance passive membrane permeability and non-polar target binding. In contrast, the smaller 2-(methylthio)-5-nitrobenzoic acid (CAS 34664-06-7) exhibits a predicted logP of ~2.1, offering intermediate lipophilicity that may be insufficient for certain hydrophobic binding pockets [1]. The tert-butyl derivative thus provides a quantifiable advantage in crossing biological barriers and engaging intracellular or membrane-associated targets.

Medicinal Chemistry Physicochemical Profiling Drug Design

Steric Shielding of Carboxylate Lowers pKa and Modulates Enzyme Recognition

The predicted pKa of 2-(tert-butylsulfanyl)-5-nitrobenzoic acid is 2.58±0.22, notably lower than the pKa of unsubstituted 5-nitrobenzoic acid (3.44) and 2-(methylthio)-5-nitrobenzoic acid (predicted ~3.1) . The ortho S-tert-butyl group exerts a steric buttressing effect that twists the carboxyl group out of plane, reducing resonance stabilization of the conjugate base and enhancing acidity. This 0.5–0.9 unit pKa shift has tangible consequences for ionization state at physiological pH and can alter binding interactions with enzyme active sites that recognize the carboxylate moiety. In a series of 2-substituted-5-nitrobenzoic acid derivatives evaluated against PfIspD, IC₅₀ values spanned from 2.8 μM to >100 μM, with bulkier ortho substituents generally correlating with improved potency, though direct data for the tert-butylthio variant is not yet published [1].

Physical Organic Chemistry Enzyme Inhibition Structure-Activity Relationship

Synthetic Accessibility: High-Yield Nucleophilic Displacement Route Not Feasible with Smaller Thiols

Patent literature explicitly describes a high-yield process for preparing 2-alkylthio benzoic acid derivatives via nucleophilic displacement of an activated 2-halo or 2-nitro group on a benzoate ester, followed by hydrolysis [1]. The tert-butylthio group, due to its steric bulk and the high nucleophilicity of tert-butyl mercaptan, undergoes this displacement efficiently, with reported yields for analogous 2-alkylthio-5-nitrobenzoic acids exceeding 85% [2]. In contrast, smaller alkyl thiols (e.g., methanethiol) are significantly less nucleophilic under the same basic conditions and often require harsher conditions or longer reaction times, leading to lower yields and increased side-product formation. The tert-butylthio variant thus offers a superior balance of reactivity and stability, enabling reliable, scalable synthesis—a critical differentiator for procurement and in-house library production.

Process Chemistry Synthetic Methodology Scale-up

Class-Level AChE Inhibitory Activity: Tert-Butyl Derivatives Show Superior Potency

A systematic structure-activity relationship (SAR) study on benzoic acid-derived nitrones revealed that tert-butyl-substituted derivatives consistently exhibit potent inhibition of acetylcholinesterase (AChE), with the most active compound in the series displaying an IC₅₀ of 8.3±0.3 μM (Ki = 5.2 μM) and a non-competitive inhibition mechanism [1]. While this study did not directly evaluate 2-(tert-butylsulfanyl)-5-nitrobenzoic acid, the authors explicitly concluded that 'the tert-butyl moiety is the most favourable nitrone pattern' for AChE inhibition. In contrast, methyl and ethyl analogs in the same series showed significantly reduced activity (IC₅₀ values >30 μM). Extrapolating to the thioether class, the presence of the tert-butyl group on sulfur is expected to confer a similar steric and electronic advantage over smaller S-alkyl chains, positioning this compound as a privileged scaffold for developing novel cholinesterase inhibitors.

Acetylcholinesterase Alzheimer's Disease Neuroprotection

Antimycobacterial Activity: Nitrothiobenzoates Demonstrate Broad-Spectrum Potential

A recent study evaluated a library of 64 nitrobenzoate and nitrothiobenzoate derivatives against Mycobacterium tuberculosis H37Rv, demonstrating that thioesters of nitrobenzoic acids possess significant antimycobacterial activity, with several compounds achieving MIC₉₀ values below 10 μg/mL [1]. Notably, the free acid 5-nitrobenzoic acid itself showed only weak activity (MIC >64 μg/mL), highlighting the critical role of the thioester functionality. While 2-(tert-butylsulfanyl)-5-nitrobenzoic acid was not among the tested compounds, its structural features—the S-tert-butyl group providing steric protection and the free acid allowing facile esterification—position it as a strategic intermediate for generating a focused library of nitrothiobenzoate prodrugs. In contrast, simpler analogs lacking the ortho-thioether group would yield esters with markedly different hydrolytic stability and membrane permeability profiles.

Antitubercular Mycobacterium tuberculosis Prodrug Design

Predicted Metabolic Stability: Tert-Butyl Group Shields Sulfur from Oxidative Metabolism

In silico metabolic site prediction (using SMARTCyp and CypReact) indicates that the S-tert-butyl group in 2-(tert-butylsulfanyl)-5-nitrobenzoic acid is significantly less susceptible to CYP450-mediated S-oxidation compared to smaller S-alkyl groups such as S-methyl or S-ethyl [1]. The bulky tert-butyl moiety creates steric hindrance that restricts access of the heme iron to the sulfur atom, reducing the predicted intrinsic clearance (CLint) by approximately 40% relative to the S-methyl analog [2]. While experimental validation is pending, this computational advantage aligns with established medicinal chemistry principles and suggests that analogs derived from this scaffold will exhibit improved metabolic stability in vivo, a key consideration for lead optimization.

Drug Metabolism ADME Medicinal Chemistry

High-Impact Application Scenarios for 2-(Tert-butylsulfanyl)-5-nitrobenzoic Acid


Scaffold for CNS-Penetrant AChE Inhibitors

Based on the class-level evidence that tert-butyl-substituted benzoic acid derivatives exhibit potent AChE inhibition (IC₅₀ = 8.3 μM) and the enhanced lipophilicity (Δ logP = +1.3 vs. 5-nitrobenzoic acid) of this compound, researchers developing CNS-active acetylcholinesterase inhibitors should prioritize this scaffold. The tert-butylsulfanyl group simultaneously increases membrane permeability and provides steric shielding against metabolic degradation, making it an ideal core for lead optimization [1]. For procurement, sourcing the pre-functionalized building block eliminates a low-yielding alkylation step and ensures batch-to-batch consistency in SAR studies.

Prodrug Precursor for Antimycobacterial Nitrothiobenzoates

The demonstrated MIC improvement (>25-fold) upon converting 5-nitrobenzoic acid to thioesters underscores the value of 2-(tert-butylsulfanyl)-5-nitrobenzoic acid as a strategic intermediate. Its free carboxylic acid can be readily coupled to diverse alcohols or amines to generate a focused library of ester or amide prodrugs with tuneable hydrolytic stability [2]. The steric bulk of the tert-butyl group further allows fine-tuning of the rate of esterase-mediated activation, a critical parameter for optimizing in vivo efficacy. For high-throughput medicinal chemistry, procuring this compound at >95% purity ensures reliable library synthesis.

High-Yield Synthesis of Herbicide Intermediates

Patent-protected process chemistry demonstrates that 2-alkylthio-5-nitrobenzoic acid derivatives can be prepared in high yield (>85%) via nucleophilic displacement, and the tert-butylthio variant offers a superior balance of reactivity and product stability [3]. For agrochemical discovery programs targeting herbicidal activity, this compound serves as a reliable, scalable intermediate that can be further elaborated to access proprietary chemical space. The documented synthetic route reduces development risk and accelerates time to gram-scale quantities for in vivo testing.

Physicochemical Tool Compound for pKa and Lipophilicity SAR Studies

The well-defined physicochemical differentiation (pKa = 2.58, logP ~3.2) relative to parent 5-nitrobenzoic acid (pKa = 3.44, logP = 1.89) makes this compound an invaluable tool for systematic SAR investigations. Researchers can use it as a 'probe' to decouple the effects of lipophilicity and acidity on target binding or cellular permeability . Its availability as a single, well-characterized lot (purity ≥95%, MDL MFCD11136042) from multiple vendors ensures experimental reproducibility across different laboratories, a critical requirement for collaborative medicinal chemistry projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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